![molecular formula C12H6Br2Cl2 B14150615 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene CAS No. 89185-30-8](/img/structure/B14150615.png)
1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene is a complex organic compound characterized by the presence of bromine and chlorine atoms attached to a cyclobuta[b]naphthalene core
準備方法
The synthesis of 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene typically involves multi-step organic reactions. One common synthetic route includes the bromination and chlorination of a suitable naphthalene derivative under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale reactions in specialized reactors to ensure consistent quality and efficiency.
化学反応の分析
1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove halogen atoms or reduce other functional groups.
Substitution: Halogen atoms can be replaced by other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its effects on biological systems.
Industry: It can be used in the development of new materials or as a reagent in industrial chemical processes.
作用機序
The mechanism of action of 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can influence its reactivity and binding affinity. The pathways involved may include the modulation of specific biochemical processes or the inhibition of certain enzymes.
類似化合物との比較
Similar compounds to 1,1-Dibromo-2,2-dichloro-1,2-dihydrocyclobuta[b]naphthalene include:
1,1-Dibromo-1,2-dichloroethane: A simpler compound with similar halogenation but different structural features.
1,2-Dibromo-1,1-dichloroethane: Another halogenated compound with distinct chemical properties.
Ethane, 1,2-dibromo-1,1,2,2-tetrachloro-: A more heavily halogenated compound with different reactivity
特性
CAS番号 |
89185-30-8 |
|---|---|
分子式 |
C12H6Br2Cl2 |
分子量 |
380.9 g/mol |
IUPAC名 |
2,2-dibromo-1,1-dichlorocyclobuta[b]naphthalene |
InChI |
InChI=1S/C12H6Br2Cl2/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(11,15)16/h1-6H |
InChIキー |
BVSQIBSLDFAMMV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(C3(Br)Br)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-methylphenyl)methylsulfanyl]-3-propylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B14150533.png)
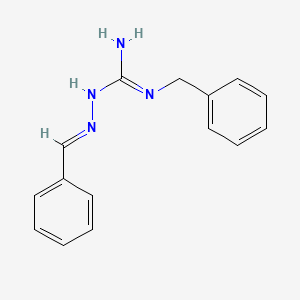
![N-[1-Furan-2-yl-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-2,2-diphenyl-acetamide](/img/structure/B14150535.png)
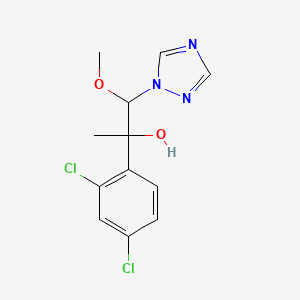
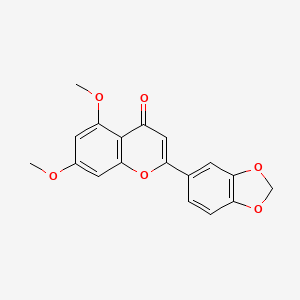

![2-Bromo-4-[(dimethylamino)methyl]-6-methylpyridin-3-ol](/img/structure/B14150566.png)
![2-[(4-Bromobenzyl)oxy]ethanamine](/img/structure/B14150574.png)
![N-Phenyl-3-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B14150578.png)
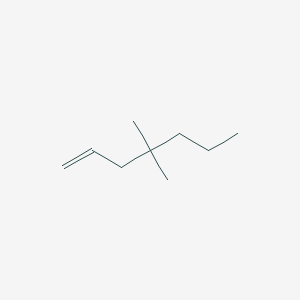
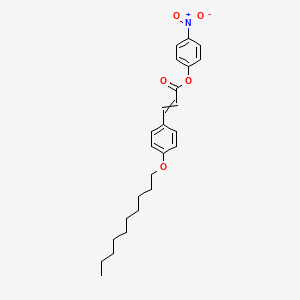
![2-Chloro-5-{[(naphthalen-1-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B14150588.png)
![(Z)-ethyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B14150590.png)
![4-{[1,1,1,4,5,5,5-Heptafluoro-3-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-4-(trifluoromethyl)pent-2-en-2-yl]oxy}benzoic acid](/img/structure/B14150601.png)
